6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol
Description
6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol is a heterocyclic compound featuring a fused triazolo-triazine core with phenyl substituents at positions 6 and 7 and a thiol group at position 2. Its synthesis typically involves multi-step reactions, such as cyclization of 4-amino-1,2,4-triazole-3-thiol derivatives with aldehydes or ketones under acidic or basic conditions . The compound’s structural complexity and electron-rich scaffold make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring sulfur-mediated interactions.
Properties
IUPAC Name |
6,7-diphenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5S/c22-16-19-18-15-17-13(11-7-3-1-4-8-11)14(20-21(15)16)12-9-5-2-6-10-12/h1-10H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKKPDDUKJTKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=S)N3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with thiourea in the presence of a base such as potassium hydroxide, followed by cyclization with a suitable reagent like phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the thiol group is replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s triazolo-triazine core differs from analogs with thiadiazine (e.g., compounds 74 and 76) or oxazine (e.g., ) rings.
- Substituent Effects : The 6,7-diphenyl groups in the target compound contribute to steric bulk and lipophilicity, whereas dichlorophenyl () or benzylidene () groups in analogs modulate electronic properties and solubility.
- Synthesis Complexity : The target compound’s synthesis is less reliant on hydrogenation (unlike compound 74) but shares similarities with thiadiazine derivatives in using triazole-thiol precursors .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Drug-Likeness Parameters
Key Findings :
- Lipophilicity : The target compound’s higher LogP (3.8) suggests greater membrane permeability but lower aqueous solubility than the carboxylic acid derivative (LogP 2.5) .
- Solubility Enhancement : The 7-carboxylic acid group in ’s analog improves solubility (1.5 mg/mL) compared to the thiol-terminated target compound (0.02 mg/mL), aligning it closer to celecoxib’s profile.
- Drug-Likeness : The dichlorophenyl-thiadiazine-carboxylic acid derivative exhibits superior drug-likeness due to balanced LogP and hydrogen-bonding capacity, as validated by SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
